molecular formula C15H18BrNO3 B15231978 tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate

tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate

Cat. No.: B15231978
M. Wt: 340.21 g/mol
InChI Key: QAVDENUSFIFMPD-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a tert-butyl ester group, a bromine atom, and a hydroxyethyl group attached to the indole core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available indole derivatives

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and reduced reaction times. The use of flow microreactors also allows for the continuous production of the compound, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the de-brominated indole derivative.

    Substitution: The major products are the substituted indole derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the hydroxyethyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-bromo-1H-indole-1-carboxylate: Lacks the hydroxyethyl group.

    tert-Butyl 2-(1-hydroxyethyl)-1H-indole-1-carboxylate: Lacks the bromine atom.

    tert-Butyl 3-chloro-2-(1-hydroxyethyl)-1H-indole-1-carboxylate: Contains a chlorine atom instead of a bromine atom.

Uniqueness

tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate is unique due to the combination of the bromine atom and the hydroxyethyl group attached to the indole core. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

tert-butyl 3-bromo-2-(1-hydroxyethyl)indole-1-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-9(18)13-12(16)10-7-5-6-8-11(10)17(13)14(19)20-15(2,3)4/h5-9,18H,1-4H3

InChI Key

QAVDENUSFIFMPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br)O

Origin of Product

United States

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